molecular formula C21H20N4O2 B11427327 4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol CAS No. 879609-88-8

4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol

Cat. No.: B11427327
CAS No.: 879609-88-8
M. Wt: 360.4 g/mol
InChI Key: MXKFMJHOUMYZBB-UHFFFAOYSA-N
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Description

4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol: is a heterocyclic compound that combines an imidazo[1,2-a]pyrimidine core with a methoxyphenol substituent. Let’s break down its features:

    Imidazo[1,2-a]pyrimidine: This fused heterocyclic ring system contains both imidazole and pyrimidine moieties.

    Substituents: The compound features a 2-methoxyphenol group and a 3-[(2,6-dimethylphenyl)amino] substituent. These functional groups contribute to its properties and reactivity.

Preparation Methods

Several synthetic approaches exist for constructing imidazo[1,2-a]pyrimidines. Common methods include:

    Multicomponent Reactions (MCRs): These efficient strategies involve the simultaneous assembly of multiple components. For example, a one-pot MCR combining an aldehyde, an amine, and a carbonyl compound can yield imidazo[1,2-a]pyrimidines.

    Condensation Reactions: Imidazo[1,2-a]pyrimidines can be synthesized via condensation of appropriate precursors.

    Intramolecular Cyclizations: Intramolecular reactions lead to the formation of the fused ring system.

    Carbon–Hydrogen (C–H) Activation: Functionalization of C–H bonds in aromatic compounds can provide access to imidazo[1,2-a]pyrimidines.

Industrial production methods may involve scalable versions of these synthetic routes.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: The specific products depend on the reaction conditions and substituents. Regioselectivity plays a crucial role.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.

    Biology: Investigated for interactions with cellular targets.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other imidazo[1,2-a]pyrimidines.

    Similar Compounds: Explore related structures, e.g., other imidazo[1,2-a]pyrimidines or phenolic derivatives.

Properties

CAS No.

879609-88-8

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H20N4O2/c1-13-6-4-7-14(2)18(13)23-20-19(24-21-22-10-5-11-25(20)21)15-8-9-16(26)17(12-15)27-3/h4-12,23,26H,1-3H3

InChI Key

MXKFMJHOUMYZBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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